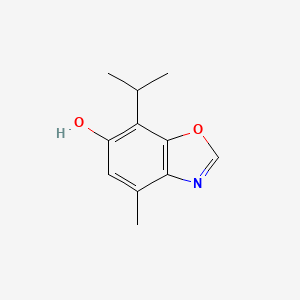
7-Bromo-6-iodo-1,2-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-iodo-1,2-benzothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and biological activities. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodo-1,2-benzothiazole typically involves the introduction of bromine and iodine atoms into the benzo[d]isothiazole ring. One common method is the halogenation of benzo[d]isothiazole derivatives using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or copper(II) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[d]isothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Applications De Recherche Scientifique
7-Bromo-6-iodo-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-6-iodobenzo[d]isothiazole
- 7-Bromo-6-fluorobenzo[d]isothiazole
- 7-Iodo-6-methylbenzo[d]isothiazole
Uniqueness
7-Bromo-6-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological properties
Propriétés
Formule moléculaire |
C7H3BrINS |
|---|---|
Poids moléculaire |
339.98 g/mol |
Nom IUPAC |
7-bromo-6-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H |
Clé InChI |
VBBGYRGYSAHIMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=NS2)Br)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B8681206.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)
acetate](/img/structure/B8681217.png)





![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)



